molecular formula C18H29N3O B10879900 1-[1-(3-Methoxybenzyl)piperidin-4-yl]-4-methylpiperazine

1-[1-(3-Methoxybenzyl)piperidin-4-yl]-4-methylpiperazine

Cat. No.: B10879900
M. Wt: 303.4 g/mol
InChI Key: UHBZUEUBAOMFBL-UHFFFAOYSA-N
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Description

1-[1-(3-METHOXYBENZYL)-4-PIPERIDYL]-4-METHYLPIPERAZINE is a synthetic organic compound with the molecular formula C13H20N2O. It is characterized by the presence of a methoxybenzyl group attached to a piperidine ring, which is further connected to a methylpiperazine moiety.

Preparation Methods

The synthesis of 1-[1-(3-METHOXYBENZYL)-4-PIPERIDYL]-4-METHYLPIPERAZINE typically involves multi-step organic reactions. One common method includes the reaction of 3-methoxybenzyl chloride with 4-methylpiperazine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using techniques such as column chromatography .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-[1-(3-METHOXYBENZYL)-4-PIPERIDYL]-4-METHYLPIPERAZINE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like potassium carbonate, and catalysts such as palladium on carbon. Major products formed from these reactions include substituted piperidines and piperazines, which can be further functionalized for specific applications .

Scientific Research Applications

1-[1-(3-METHOXYBENZYL)-4-PIPERIDYL]-4-METHYLPIPERAZINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[1-(3-METHOXYBENZYL)-4-PIPERIDYL]-4-METHYLPIPERAZINE involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxybenzyl group may enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The piperidine and piperazine rings contribute to the compound’s overall pharmacokinetic properties, such as its ability to cross biological membranes and its metabolic stability .

Comparison with Similar Compounds

1-[1-(3-METHOXYBENZYL)-4-PIPERIDYL]-4-METHYLPIPERAZINE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C18H29N3O

Molecular Weight

303.4 g/mol

IUPAC Name

1-[1-[(3-methoxyphenyl)methyl]piperidin-4-yl]-4-methylpiperazine

InChI

InChI=1S/C18H29N3O/c1-19-10-12-21(13-11-19)17-6-8-20(9-7-17)15-16-4-3-5-18(14-16)22-2/h3-5,14,17H,6-13,15H2,1-2H3

InChI Key

UHBZUEUBAOMFBL-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2CCN(CC2)CC3=CC(=CC=C3)OC

Origin of Product

United States

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